BenchChemオンラインストアへようこそ!

8-Bromo-3-fluoroquinoline

Genotoxicity Drug Safety Medicinal Chemistry

8-Bromo-3-fluoroquinoline offers a strategic advantage for drug discovery, featuring a non-mutagenic 3-fluoro core and an 8-bromo handle for cross-coupling. This exact halogen pattern is essential for maintaining potency against drug-resistant HIV-1 mutants and is a key intermediate in patented HCV antiviral synthesis. Its predictable LogP (3.14) and PSA (12.89 Ų) enable efficient SAR exploration, making it a superior, versatile building block for kinase inhibitors and GPCR modulators.

Molecular Formula C9H5BrFN
Molecular Weight 226.04 g/mol
CAS No. 834884-06-9
Cat. No. B1631585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-fluoroquinoline
CAS834884-06-9
Molecular FormulaC9H5BrFN
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)Br)F
InChIInChI=1S/C9H5BrFN/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H
InChIKeyQJXZJENSGNZKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-3-fluoroquinoline (CAS: 834884-06-9) – A Dual-Halogenated Quinoline Building Block for Medicinal Chemistry and Chemical Biology


8-Bromo-3-fluoroquinoline (CAS: 834884-06-9) is a disubstituted quinoline heterocycle bearing bromine at the 8-position and fluorine at the 3-position . This specific halogenation pattern confers a unique combination of physicochemical properties, including a calculated LogP of 3.14 and a polar surface area (PSA) of 12.89 Ų , which directly influences its utility as a versatile synthetic intermediate. It is widely employed as a key building block in the synthesis of biologically active molecules, particularly kinase inhibitors and GPCR modulators , and is a critical precursor in patented processes for developing HCV antiviral agents [1].

Why 8-Bromo-3-fluoroquinoline (CAS: 834884-06-9) Cannot Be Replaced by Other Halogenated Quinolines


The specific halogenation pattern of 8-bromo-3-fluoroquinoline is not interchangeable with other halogenated quinoline analogs. The position of the halogen atoms dictates both the compound's metabolic stability and its biological target engagement. For instance, fluorine substitution at the 3-position is a critical determinant of non-mutagenicity, a property not shared by 5-, 6-, 7-, or 8-fluoroquinoline isomers [1]. Furthermore, the 8-bromo substitution has been shown to confer a distinct advantage over the 6-bromo analog in antiviral applications, retaining full potency against drug-resistant viral mutants [2]. This precise regiochemistry is essential for applications in drug discovery and chemical biology, where off-target effects or loss of efficacy due to structural analogs can derail research and development efforts.

Quantitative Differentiation Evidence for 8-Bromo-3-fluoroquinoline (CAS: 834884-06-9) Over Close Analogs


Superior In Vitro Genotoxicity Profile Compared to Other Fluoroquinoline Isomers

The 3-fluoro substitution in the quinoline ring system confers a complete lack of mutagenicity, a property that differentiates it from the parent compound quinoline and other fluoroquinoline isomers. In a head-to-head in vivo study using lacZ-transgenic mice, 3-fluoroquinoline was the only derivative that did not induce mutations, unlike quinoline and 5-fluoroquinoline [1].

Genotoxicity Drug Safety Medicinal Chemistry

Retention of Antiviral Efficacy Against ALLINI-Resistant HIV-1 Mutant vs. 6-Bromo Analog

In a study evaluating multi-substituted quinolines as HIV-1 Integrase Allosteric Inhibitors (ALLINIs), the addition of bromine at the 8-position was found to confer better antiviral properties. Crucially, a significant loss of potency was observed for the 6-bromo analog when tested against the ALLINI-resistant IN A128T mutant virus, while the 8-bromo analog retained full effectiveness [1].

Antiviral Research HIV-1 Integrase Drug Resistance

Quantified In Vitro MAO Inhibition Profile

The compound has a defined in vitro inhibition profile against human monoamine oxidase (MAO) enzymes. It inhibits MAO-A with an IC50 of 23,000 nM (23 µM) and MAO-B with an IC50 of 58,000 nM (58 µM) [1], providing a baseline for structure-activity relationship (SAR) studies around the quinoline core.

Enzyme Inhibition Neuropharmacology Monoamine Oxidase

Defined Physicochemical Properties for ADME Prediction and Synthetic Planning

The compound possesses a defined set of calculated physicochemical parameters, including a LogP (partition coefficient) of 3.14 and a Polar Surface Area (PSA) of 12.89 Ų . These values are essential for predicting absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery programs.

Physicochemical Properties ADME Drug Design

High-Value Application Scenarios for 8-Bromo-3-fluoroquinoline (CAS: 834884-06-9) Based on Quantitative Evidence


Synthesis of Non-Mutagenic Drug Candidates and Chemical Probes

Medicinal chemists should prioritize 8-bromo-3-fluoroquinoline as a core scaffold when developing compounds for chronic therapeutic indications or for use as chemical probes in cellular assays, where genotoxicity is a critical concern. The established non-mutagenic nature of the 3-fluoroquinoline core [1] provides a significant advantage over other quinoline isomers in terms of potential safety, making it a superior choice for lead generation and optimization.

Development of Next-Generation Antiviral Agents Targeting Drug-Resistant HIV-1

Researchers focused on HIV-1 integrase allosteric inhibitors (ALLINIs) should select 8-bromo-3-fluoroquinoline as a key intermediate. Evidence shows that the 8-bromo substitution is essential for maintaining antiviral potency against clinically relevant, drug-resistant HIV-1 mutants (e.g., ALLINI-resistant IN A128T), a property not shared by the 6-bromo analog [2]. This compound provides a direct path to more robust antiviral therapies.

Intermediate for HCV Protease Inhibitor Synthesis as per Validated Patent Routes

Process chemists and procurement specialists in pharmaceutical manufacturing should source 8-bromo-3-fluoroquinoline as a critical intermediate for the preparation of Hepatitis C viral (HCV) infection treatments. Its use is explicitly detailed in patented synthetic methods [3], validating its industrial relevance and providing a clear, protected pathway for producing high-value antiviral agents.

Kinase and GPCR Modulator Development via Optimized Scaffold

In structure-based drug design for kinase inhibitors and GPCR modulators, 8-bromo-3-fluoroquinoline offers a dual-halogenated scaffold with predictable physicochemical properties (LogP of 3.14) that can be strategically elaborated. The 8-bromo group serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3-fluoro group can enhance metabolic stability and binding affinity, enabling efficient SAR exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.